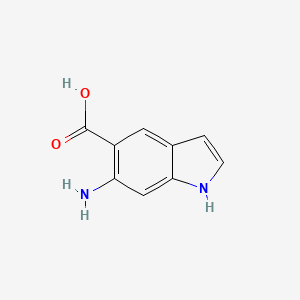

6-Amino-1H-indole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMPTHIVCMDRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 1h Indole 5 Carboxylic Acid and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches and Adaptations

The foundational methods of indole synthesis, discovered by pioneers like Fischer, Reissert, Madelung, and Bartoli, provide the essential chemical transformations for constructing the indole nucleus. Adapting these protocols for the synthesis of highly substituted indoles such as 6-amino-1H-indole-5-carboxylic acid is a testament to their enduring utility.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

For the synthesis of specifically substituted indole-5-carboxylic acids, a Japp-Klingemann type Fischer-indole synthesis protocol has been successfully adapted. nih.govresearchgate.net This approach allows for the construction of the indole core with a carboxylic acid group at the 5-position. To achieve the target 6-amino substitution, the synthesis would necessitate a starting phenylhydrazine with the appropriate substitution pattern, which can be a synthetic challenge.

Table 1: Overview of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Phenylhydrazine and an aldehyde or ketone |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Phenylhydrazone wikipedia.org |

| Core Transformation | organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement wikipedia.org |

| Adaptation for Target | Requires a suitably substituted phenylhydrazine and a Japp-Klingemann type protocol for the carboxylic acid moiety. nih.govresearchgate.net |

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using agents like zinc in acetic acid to furnish an indole-2-carboxylic acid, which can be subsequently decarboxylated if needed. wikipedia.orgyoutube.com

Synthesizing this compound via the Reissert method would require a highly functionalized starting material, such as a derivative of 4-amino-2-methyl-3-nitrobenzoic acid. The nitro group is essential for the initial condensation by activating the methyl group, and it is later reduced to an amine to facilitate the ring closure. youtube.com The existing amino and carboxyl groups would need to be compatible with the reaction conditions or be introduced via precursor functionalities.

Table 2: Principles of the Reissert Indole Synthesis

| Feature | Description |

|---|---|

| Starting Materials | ortho-Nitrotoluene and diethyl oxalate wikipedia.org |

| Base | Potassium ethoxide is often preferred over sodium ethoxide. wikipedia.org |

| Key Steps | 1. Condensation to form an o-nitrophenylpyruvate. 2. Reductive cyclization. wikipedia.org |

| Primary Product | Indole-2-carboxylic acid wikipedia.org |

| Adaptation for Target | Would necessitate a complex, pre-functionalized ortho-nitrotoluene. |

The Madelung synthesis is characterized by the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.org The classical conditions are harsh, often employing sodium or potassium alkoxides at 200–400 °C. wikipedia.org Modern variations have been developed to proceed under milder conditions, expanding the functional group tolerance of the reaction. organic-chemistry.orgresearchgate.net For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to facilitate the cyclization of N-trimethylsilyl anilines with esters. wikipedia.org

To apply this synthesis to this compound, a starting material like N-(4-carboxy-3-amino-2-methylphenyl)formamide would be required. The strong basic conditions of the classical Madelung synthesis could be problematic for the free carboxylic acid and amino groups, likely requiring protecting group strategies. Milder, modified protocols could offer a more viable pathway. organic-chemistry.orgresearchgate.net

Table 3: Characteristics of the Madelung Indole Synthesis

| Feature | Description |

|---|---|

| Starting Material | N-acyl-o-toluidine wikipedia.org |

| Classical Conditions | Strong base (e.g., sodium ethoxide) at high temperatures. wikipedia.org |

| Key Transformation | Intramolecular cyclization of an N-phenylamide. wikipedia.org |

| Modern Variations | Employ organolithium bases or activating groups to allow for milder conditions. organic-chemistry.orgwikipedia.org |

| Adaptation for Target | Requires a protected N-acylated 3-amino-4-carboxy-ortho-toluidine. |

The Bartoli indole synthesis is a versatile method for preparing substituted indoles, particularly those with substitution at the 7-position, by reacting an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the Grignard reagent and is noted to work best with sterically bulky ortho substituents. wikipedia.orgonlineorganicchemistrytutor.com

Crucially, the Bartoli reaction has been successfully applied to the synthesis of amino-substituted indoles, an application previously unexplored. rsc.org This development provides a novel and direct route to aminoindoles, which are valuable building blocks. The synthesis of a 6-aminoindole (B160974) derivative would begin with a 2,4-disubstituted nitrobenzene. The choice of protecting groups for the amine functionality is critical to the success of the reaction. rsc.org This adaptation makes the Bartoli synthesis a highly relevant and powerful tool for accessing the desired 6-aminoindole scaffold.

Table 4: Features of the Bartoli Indole Synthesis

| Feature | Description |

|---|---|

| Starting Material | ortho-Substituted nitroarene wikipedia.orgjk-sci.com |

| Reagent | Vinyl Grignard reagent (typically 3 equivalents) wikipedia.org |

| Key Intermediate | A nitrosoarene is formed in situ. wikipedia.org |

| Key Transformation | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization. jk-sci.com |

| Adaptation for Target | A novel application using amino-substituted nitroanilines with appropriate protecting groups provides a direct route. rsc.org |

Regioselective Functionalization Strategies

Achieving the specific 6-amino-5-carboxylic acid substitution pattern requires excellent control over regioselectivity. The Leimgruber–Batcho synthesis is particularly noteworthy in this regard.

The Leimgruber–Batcho indole synthesis has become a popular and industrially significant method for producing indoles due to its high yields, mild conditions, and the ready availability of starting ortho-nitrotoluenes. wikipedia.org The synthesis proceeds in two main steps: first, the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal), and second, a reductive cyclization of the enamine to form the indole. wikipedia.org

This method is exceptionally well-suited and commonly used for the synthesis of 5-amino-substituted indoles. To prepare this compound, one would start with a correspondingly substituted o-nitrotoluene. The key intermediate is a push-pull enamine, which is often a highly colored red compound. wikipedia.org The subsequent reduction of the nitro group (using catalysts like Raney nickel, Pd/C, or reagents like SnCl₂) followed by cyclization and elimination provides the indole core with the desired amino group regioselectively placed at position 6. wikipedia.orgresearchgate.net Modifications such as using microwave assistance can accelerate the reaction. rsc.org

Table 5: The Leimgruber–Batcho Indole Synthesis

| Feature | Description |

|---|---|

| Starting Material | ortho-Nitrotoluene derivative wikipedia.org |

| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), often with pyrrolidine. wikipedia.org |

| Key Intermediate | β-Nitroenamine wikipedia.org |

| Reductive Cyclization | Raney Nickel/H₂, Pd/C, SnCl₂, Na₂S₂O₄ wikipedia.org |

| Advantages | High regioselectivity for amino substitution, mild conditions, high yields. wikipedia.org |

Methylation and Amination Routes via Indole Carboxylic Acids

A strategic approach to the synthesis of 5-amino-1H-indole-6-carboxylic acid and its analogs involves a multi-step sequence starting from a more readily available indole carboxylic acid precursor. This method hinges on the sequential introduction of the required functional groups.

One such route begins with indole-6-carboxylic acid. The first step is typically an esterification, often a methylation, to protect the carboxylic acid and modify its electronic properties. This is commonly achieved by reacting the indole-6-carboxylic acid with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). The resulting methyl 1H-indole-6-carboxylate serves as a key intermediate.

The subsequent and crucial step is the introduction of the amino group at the C-5 position. This is an electrophilic nitration reaction followed by a reduction. The intermediate ester is subjected to nitrating conditions to install a nitro group regioselectively at the 5-position, yielding methyl 5-nitro-1H-indole-6-carboxylate. The final step is the reduction of the nitro group to the desired amine. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent such as ethanol (B145695), often with the addition of a hydrogen source like ammonium (B1175870) formate. chemicalbook.com This sequence provides a controlled pathway to the 5-amino substituted indole-6-carboxylate, which can then be hydrolyzed to the final carboxylic acid if needed.

Table 1: Example of Methylation and Amination Route

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Esterification | Indole-6-carboxylic acid | Methyl iodide, K₂CO₃ | Methyl 1H-indole-6-carboxylate | DMF, Room Temperature |

| 2. Nitration | Methyl 1H-indole-6-carboxylate | HNO₃/H₂SO₄ | Methyl 5-nitro-1H-indole-6-carboxylate | Controlled low temperature |

| 3. Reduction | Methyl 5-nitro-1H-indole-6-carboxylate | 5% Pd/C, NH₄COOH | Methyl 5-amino-1H-indole-6-carboxylate | Ethanol, Reflux chemicalbook.com |

Direct Functionalization Techniques

Direct functionalization, particularly through transition-metal-catalyzed C-H activation, has become a powerful and atom-economical strategy for modifying the indole nucleus. nih.gov These methods avoid the often lengthy pre-functionalization of starting materials by directly converting an existing C-H bond into a C-C or C-heteroatom bond. nih.govacs.org

For indole carboxylic acids, the carboxylic acid group itself or another directing group installed on the indole nitrogen can guide the metal catalyst to a specific C-H bond. This allows for regioselective functionalization at positions that might be difficult to access through classical electrophilic substitution. Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze a range of transformations such as arylation, alkenylation, amidation, and alkylation at different positions of the indole ring. acs.org

For instance, Pd(II)-catalyzed C-H arylation can be directed to the C4-position of the indole ring by using a directing group on the C3-position. acs.org While direct C-H amination at the C-5 or C-6 position of an indole-5-carboxylic acid is a challenging transformation, the principles of directed C-H activation offer a promising avenue for future development. The choice of catalyst, ligand, and directing group is critical for controlling the regioselectivity of the functionalization. nih.govacs.org

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced catalytic processes to construct complex molecules like substituted indole carboxylic acids with high efficiency and selectivity.

Catalytic Processes in Indole Carboxylic Acid Synthesis

Heterogeneous catalysts are advantageous in organic synthesis because they are easily separated from the reaction mixture and can often be recycled, leading to more sustainable and cost-effective processes. nih.gov In the context of indole synthesis, heterogeneous catalysts have been applied to key transformations.

One significant application is in hydrogenation reactions. For example, the selective hydrogenation of the indole ring to an indoline (B122111) is a challenging task due to the aromaticity of the indole nucleus. Research has shown that a heterogeneous catalyst like platinum on carbon (Pt/C), activated by a Brønsted acid such as p-toluenesulfonic acid, can effectively catalyze the hydrogenation of various substituted indoles to their corresponding indolines in water, an environmentally benign solvent. nih.gov This methodology could be applied to the reduction of an indole-carboxylic acid precursor if an indoline-based final product is desired.

Furthermore, copper nanoparticles immobilized on supports like montmorillonite (B579905) have been developed as highly active and stable heterogeneous catalysts for cascade reactions that produce indole-2-carboxylic esters. acs.org These processes demonstrate the potential of heterogeneous systems to facilitate complex, multi-step transformations in a single pot.

Table 2: Examples of Heterogeneous Catalysis in Indole Derivative Synthesis

| Catalyst System | Transformation | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Pt/C with p-toluenesulfonic acid | Indole to Indoline Hydrogenation | Unprotected Indoles | Green solvent (water), catalyst recyclability | nih.gov |

| Cu nanoparticles on montmorillonite | Cascade reaction to form esters | Bromobenzaldehydes | High activity and stability | acs.org |

| Gold nanoparticles on TiO₂ | Intramolecular Hydroamination | Alkynes | Catalyst can be recycled multiple times | mdpi.com |

Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application in cascade reactions provides a powerful tool for the rapid assembly of complex heterocyclic structures like indoles. nih.gov Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, enhance efficiency by reducing the number of purification steps and minimizing waste.

Several palladium-catalyzed cascade strategies have been developed for indole synthesis. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne with a 2-haloaniline. nih.gov Another powerful method is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction, which enables the functionalization of both an aryl halide and its ortho-C-H bond in a single sequence. nih.gov This has been applied to the synthesis of complex indoles and their derivatives.

These cascade reactions can be designed to construct the indole core and simultaneously install desired functionalities. For instance, a palladium-catalyzed cascade involving an amination/cyclization of 1,2-dihaloarenes with allyl amines can furnish the indole ring system under mild conditions. nih.gov Such strategies offer a convergent and flexible approach to substituted indole carboxylic acids and their derivatives. mdpi.comresearchgate.net

Brønsted Acid-Promoted Syntheses

Brønsted acids are fundamental catalysts in organic chemistry, capable of promoting a wide variety of reactions. In indole synthesis, they play a crucial role in cyclization and functionalization steps. nih.govacs.org

A notable example is the Brønsted acid-promoted construction of the indole skeleton from 2-phenylisoxazol-5-ones. In this reaction, the acid catalyzes the cleavage of the N-O bond to generate an α-iminyl cation, which then undergoes an intramolecular cyclization. This process affords a 1H-indole-3-carboxylic acid intermediate, which can subsequently decarboxylate to yield the final indole product. acs.org The reaction is efficient and proceeds under transition-metal-free conditions, with carbon dioxide as the only byproduct. acs.org

Brønsted acids are also used to catalyze the direct functionalization of the indole ring. For instance, the Friedel-Crafts acylation of indoles at the C3-position can be promoted by Brønsted acidic ionic liquids, which act as both the catalyst and the reaction medium. rsc.org This approach allows for the efficient synthesis of 3-acylindoles from N-unsubstituted indoles and acid anhydrides under microwave irradiation. rsc.org These methods highlight the versatility of Brønsted acids in facilitating key bond-forming events in the synthesis of indole carboxylic acids and their derivatives. nih.gov

Table 3: Brønsted Acid-Promoted Syntheses of Indole Derivatives

| Brønsted Acid Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Various (e.g., TfOH) | Cyclization/Decarboxylation | 2-phenylisoxazol-5-ones | 1H-indole-3-carboxylic acid (intermediate) | acs.org |

| Brønsted acidic ionic liquid | C3-Acylation (Friedel-Crafts) | N-unsubstituted indoles, acid anhydrides | 3-acylindoles | rsc.org |

| p-Toluenesulfonic acid (PTSA) | Cascade (Intramolecular FC/SN) | 4-(indol-2-yl)-4-oxobutanal derivatives | 4-functionalized tetrahydrocarbazolones | nih.govacs.org |

Metal-Free Decarboxylative Approaches

Metal-free decarboxylative reactions represent an advancing frontier in organic synthesis, offering pathways to form new bonds by utilizing carboxylic acids as readily available and stable precursors. While direct metal-free decarboxylative synthesis of this compound is not extensively documented, the principles of such reactions are applied to related structures. For instance, a metal-free intramolecular oxidative decarboxylative coupling has been developed for the synthesis of quinazolines from primary α-amino acids and 2-aminobenzoketones under mild conditions. rsc.org This type of transformation, which avoids the use of transition metals, is significant for its reduced environmental impact and cost.

In a broader context, decarboxylative cross-coupling reactions serve as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. nih.gov A notable example is the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides to form amides, which proceeds through a free-radical mechanism. nih.gov This method is versatile, accommodating a wide range of carboxylic acids, including aryl, heteroaryl, and alkyl variants. nih.gov Although this specific example uses a silver catalyst, the underlying concept of using a carboxylic acid as a radical precursor is a key strategy that can be adapted to metal-free systems. The Hunsdiecker reaction, a classic example of decarboxylative halogenation, has traditionally been challenging for aromatic carboxylic acids. acs.org However, modern adaptations are expanding the scope of these reactions. acs.org

Nucleophilic Addition and Cyclization Pathways

Nucleophilic addition and subsequent cyclization are fundamental strategies for constructing the indole nucleus. The Leimgruber–Batcho indole synthesis is a widely used method that can be adapted for the synthesis of 5-amino-substituted indoles. This process typically involves the cyclization of an o-nitrotoluene derivative to form the indole core, followed by the reduction of the nitro group to an amine.

Another versatile approach involves the reaction of 2-vinylanilines, which can undergo cyclization to form indoles under mild conditions using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones. organic-chemistry.org Furthermore, the Fischer indole synthesis remains a cornerstone of indole chemistry. In this reaction, a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a rug.nlrug.nl-sigmatropic rearrangement and cyclization to yield the indole. researchgate.netnih.gov

The development of oxidative cross-dehydrogenative coupling (CDC) reactions has provided a direct method for C-H functionalization. nih.gov In the context of indoles, which are strong nucleophiles, CDC reactions with other nucleophiles can lead to the formation of diverse indole derivatives. nih.gov For instance, the oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles can produce structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov

The following table provides examples of nucleophilic addition and cyclization pathways for indole synthesis.

| Starting Material(s) | Reagents and Conditions | Product | Yield |

| o-Nitrotoluene derivative | 1. Cyclization (acidic or basic) 2. Reduction (e.g., Fe/HCl) | 5-Amino-1H-indole derivative | Good |

| 2-Vinylaniline | PIFA or quinones, mild conditions | Indole | Good |

| Phenylhydrazine and a ketone | Acidic conditions | Indole | Varies |

| Indole and a C-H nucleophile | Oxidant (e.g., TEMPO+ClO4−) | 2,2-Disubstituted indolin-3-one | Up to 99% |

This table presents generalized data from various sources.

Intramolecular Cross-Nucleophile Coupling Reactions

Intramolecular cross-nucleophile coupling reactions offer an elegant and efficient way to construct complex polycyclic systems containing the indole moiety. These reactions often involve the formation of a carbon-carbon bond between two nucleophilic centers within the same molecule.

One powerful strategy is the iodine-mediated intramolecular dearomative oxidative coupling (IDOC) of indoles. acs.org This method allows for the synthesis of complex indoline alkaloids by creating a challenging C3 all-carbon quaternary stereocenter. acs.org The reaction can be categorized based on how the nucleophile is tethered to the indole ring. For example, a carboanion nucleophile tethered at the C3 position of the indole can lead to spiro-indoline systems. acs.org

Another approach involves the intramolecular Fischer indole synthesis, where aryl hydrazides with a tethered ketone or aldehyde undergo acid-promoted cyclization to form 3,4-fused tricyclic indoles. nih.gov This method is particularly useful as it does not require pre-functionalization of the indole ring. nih.gov

Nickel-catalyzed intramolecular conjunctive cross-electrophile coupling reactions have also been developed for the synthesis of vicinal carbocyclic rings. acs.org This method involves the coupling of two electrophilic centers with an olefin, and mechanistic studies suggest the involvement of radical intermediates. acs.org

The table below summarizes examples of intramolecular cross-nucleophile coupling reactions for the synthesis of indole-containing polycycles.

| Substrate Type | Key Reagent/Catalyst | Product Type |

| Indole with tethered carboanion | Iodine | Spiro-indoline |

| Aryl hydrazide with tethered ketone/aldehyde | Acid | 3,4-Fused tricyclic indole |

| Dimesylate with an internal olefin | Nickel catalyst | Vicinal carbocyclic ring |

This table presents generalized data from various sources.

Scalable and Optimized Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. For the synthesis of this compound and its derivatives, several modern technologies and optimization strategies are being employed.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, including indoles, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org The Fischer indole synthesis, a classic method, has been successfully adapted to continuous flow systems, often utilizing high temperatures and pressures to accelerate the reaction. nih.gov For instance, merging solutions of ketones and phenylhydrazine in a heated microreactor can generate the corresponding indoles efficiently. nih.gov

The Reissert indole synthesis has also been implemented in a continuous flow setup, where the reduction of a nitro group followed by spontaneous cyclization to form indole-2-carboxylic acid esters can be achieved rapidly using systems like the H-Cube®. nih.gov Furthermore, the synthesis of carboxylic acids using gaseous reagents like carbon dioxide has been demonstrated in tube-in-tube gas permeable membrane reactors, allowing for efficient gas-liquid reactions in a flow system. durham.ac.uk This technology could be relevant for the carboxylation step in the synthesis of indole carboxylic acids.

A multi-gram scale synthesis of certain indole derivatives has been demonstrated using continuous-flow technology, highlighting its potential for larger-scale production. rsc.org

Automated Synthesis Systems

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid library synthesis. rug.nlnih.gov These systems can significantly accelerate the discovery and optimization of synthetic routes. For the synthesis of indole derivatives, automated systems using acoustic droplet ejection (ADE) technology have been employed to perform reactions on a nanomole scale. rug.nlnih.gov This allows for the rapid screening of building blocks and reaction conditions, generating large datasets that can inform the development of more efficient syntheses. rug.nlnih.gov

While automated synthesis has been well-established for specific classes of molecules like peptides and oligonucleotides, its application to more diverse small molecule synthesis is a growing area of research. nih.gov The combination of automated synthesis with in-line analysis can create a closed-loop optimization system, where the results of one experiment automatically inform the parameters of the next.

Reaction Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, which is particularly important for the synthesis of a specific isomer like this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, which are frequently used in the synthesis of substituted indoles, the choice of ligand and co-catalyst can have a significant impact on the outcome. organic-chemistry.org For instance, in the synthesis of functionalized indoles via Pd-tBuONO cocatalyzed cycloisomerization of o-allylanilines, the use of oxygen as a terminal oxidant avoids the need for hazardous oxidants. organic-chemistry.org

In the case of Friedel-Crafts acylations, a common method for introducing functional groups onto the indole ring, the choice of Lewis acid and the stoichiometry of the reagents can influence the regioselectivity and prevent the formation of byproducts. Similarly, in multicomponent reactions, the order of addition of reagents and the reaction concentration can be critical for achieving high yields.

Microwave-assisted synthesis has also been shown to be an effective tool for optimizing reactions, often leading to shorter reaction times and improved yields compared to conventional heating. acs.org

The following table outlines general strategies for reaction optimization.

| Parameter | Strategy | Desired Outcome |

| Catalyst | Screening of different metals (e.g., Pd, Cu, Ni) and ligands. | Increased reaction rate, improved selectivity. |

| Solvent | Testing a range of solvents with varying polarities. | Improved solubility of reactants, enhanced reaction rates. |

| Temperature | Optimization of reaction temperature. | Increased reaction rate, control of side reactions. |

| Reagent Stoichiometry | Varying the ratio of reactants and catalysts. | Maximization of product yield, minimization of byproducts. |

| Reaction Time | Monitoring the reaction progress to determine the optimal duration. | Complete conversion of starting materials, prevention of product degradation. |

This table presents generalized optimization strategies.

Derivatization and Structural Diversity of Aminoindole Carboxylic Acids

Synthesis of Substituted Indole (B1671886) Carboxylic Acid Derivatives

The functional groups of 6-Amino-1H-indole-5-carboxylic acid—the primary amine, the carboxylic acid, and the indole ring itself—are all amenable to derivatization. Standard synthetic protocols can be employed to modify these sites, leading to a broad library of substituted indole derivatives.

Amide and Ester Formation: The carboxylic acid moiety is readily converted into amides or esters. Activation of the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, allows for subsequent reaction with various amines or alcohols to yield the corresponding amide or ester derivatives. researchgate.net This approach is fundamental for creating peptide-like structures or modulating the compound's solubility and electronic properties.

Acylation of the Amino Group: The 6-amino group can be acylated to form amides. This reaction can be used to introduce a variety of functional groups and is a key step in the synthesis of more complex molecules, such as the precursors for xanthine (B1682287) derivatives.

Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack reaction can introduce a formyl group, typically at a position activated by the existing substituents, creating a key intermediate for further cyclization reactions. d-nb.info

These fundamental transformations are pivotal for generating a diverse set of molecules from the parent this compound scaffold.

Formation of Fused and Spirocyclic Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound backbone makes it an ideal starting material for constructing more complex, multi-ring systems. These reactions often involve intramolecular or multi-component cyclizations to build new heterocyclic rings onto the indole framework.

Xanthines are a significant class of heterocyclic compounds. A versatile method for synthesizing 8-substituted xanthines involves the condensation of a 5,6-diaminouracil (B14702) derivative with a carboxylic acid. nih.govfrontiersin.org In this context, this compound can serve as the carboxylic acid component.

The synthesis proceeds by forming an amide bond between the 5-amino group of the diaminouracil and the carboxyl group of the indole. nih.gov This reaction is typically facilitated by a peptide coupling reagent. A particularly efficient method uses COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as the coupling agent in the presence of a base like diisopropylethylamine (DIPEA). nih.govbohrium.com This method is known for its high regioselectivity, short reaction times, and high yields, often leading to the direct precipitation of the pure 6-amino-5-carboxamidouracil precursor. nih.govresearchgate.net This intermediate can then be cyclized to form the final 8-substituted xanthine structure.

Table 1: Synthesis of Xanthine Precursor

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product Type |

|---|

Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. A common route to 1,3-oxazepine derivatives involves the cycloaddition reaction of a Schiff base (imine) with a cyclic anhydride (B1165640). jmchemsci.comresearchgate.net The 6-amino group of this compound can be used to form the necessary Schiff base intermediate.

The synthesis involves two main steps:

Imine Formation: The 6-amino group of the indole is condensed with an aldehyde to form a Schiff base.

Cycloaddition: The resulting imine undergoes a [2+5] cycloaddition reaction with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, in a suitable solvent like tetrahydrofuran (B95107) (THF) or benzene (B151609) to form the 1,3-oxazepine ring. jmchemsci.combiojournals.usscispace.com

This sequence results in a complex heterocyclic system where the oxazepine ring is fused to the indole core. The structure of the final product can be varied by changing the aldehyde and anhydride used in the reaction.

Spirooxindoles are compounds where a spirocyclic ring system is attached at the C3 position of an indole ring. The synthesis of spiro[indole-3,4′-pyridine] derivatives often involves a multi-component reaction starting from isatin (B1672199) (indole-2,3-dione) or its derivatives. mdpi.comnih.gov

A well-established method is the four-component reaction of an isatin, malononitrile, a thioamide (like monothiomalonamide), and a base such as triethylamine (B128534) in ethanol (B145695). mdpi.comnih.gov This reaction proceeds to form a complex spiro-heterocycle where a dihydropyridine (B1217469) ring is fused at the 3-position of the oxindole (B195798) core. The resulting products are often triethylammonium (B8662869) spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.com While this synthesis does not directly use this compound as a starting material, a functionalized derivative that can be converted into an isatin-like structure could potentially enter this reaction pathway to generate highly complex spiro compounds. nih.gov

Table 2: Four-Component Synthesis of Spiro[indole-3,4′-pyridine] Thiolates

| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Product |

|---|

The Friedländer synthesis is a classical method for constructing quinoline (B57606) rings by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). iipseries.org This strategy can be adapted to synthesize quinoline rings fused to the indole scaffold of this compound.

To achieve this, the indole core must first be functionalized to create an ortho-aminoaryl ketone structure. This can be accomplished by introducing a carbonyl group at the C7 position of the indole ring. The resulting 7-acyl-6-aminoindole derivative can then undergo a base- or acid-catalyzed condensation with a molecule containing an α-methylene ketone or ester, leading to the formation of a fused quinoline ring system. nih.gov This transformation builds a new six-membered nitrogen-containing ring onto the existing indole framework.

Bioconjugation and Molecular Labeling Strategies

Bioconjugation is the process of covalently linking molecules, often to a biomolecule such as a protein or nucleic acid. rsc.org The presence of both a primary amine and a carboxylic acid makes this compound a valuable building block for creating bioconjugates and molecular labels.

Carboxylic Acid-Mediated Conjugation: The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins. A common method uses a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable amine-reactive intermediate. rsc.orgthermofisher.com This "zero-length" crosslinking strategy is widely used to couple small molecules to proteins.

Amine-Mediated Conjugation: The 6-amino group provides a nucleophilic handle for conjugation. It can react with a variety of electrophilic functional groups, including:

Activated Esters: NHS esters are commonly used to acylate primary amines, forming a stable amide bond. Many fluorescent dyes and biotin (B1667282) derivatives are available as NHS esters for labeling purposes. rsc.org

Isothiocyanates: These react with primary amines to form stable thiourea (B124793) linkages. Fluorescein isothiocyanate (FITC) is a classic example of a labeling reagent using this chemistry.

Fluorescent Labeling: The indole scaffold itself possesses intrinsic fluorescent properties. By conjugating it to other molecules, it can serve as a fluorescent reporter. Furthermore, highly fluorescent probes can be attached to either the amino or carboxylic acid group. For example, a fluorescent dye containing an NHS ester could be reacted with the 6-amino group, or a dye containing a primary amine could be coupled to the 5-carboxylic acid group using EDC/NHS chemistry. A highly reactive labeling reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, exemplifies a molecule designed to react with amino acids to form stable, fluorescently-tagged derivatives for analysis. nih.gov

These strategies allow this compound to be incorporated into larger biological systems or used to develop probes for biological imaging and assays.

Radiolabeling for Molecular Imaging Ligands (e.g., Positron Emission Tomography Precursors)

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in oncology for visualizing and characterizing tumors. nih.gov Radiolabeled amino acids are of particular interest as they can target the increased metabolic rate of cancer cells. acs.org

The synthesis of radiolabeled compounds is a crucial step in developing PET imaging agents. acs.org For instance, the racemic mixture of (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid and (3S,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid ([18F]5) has been successfully prepared. nih.gov This process yielded a decay-corrected radiochemical yield of 1.3% with a radiochemical purity exceeding 99%. nih.govacs.org

These radiolabeled amino acid analogues are designed to be substrates for amino acid transporters (AATs), which are often overexpressed in neoplastic tissues. acs.org This overexpression provides a mechanism for the selective accumulation of the radiotracer in tumors, enabling their visualization through PET imaging. nih.gov The development of such imaging agents is vital for improving cancer diagnosis, staging, and monitoring treatment responses. acs.org

Thiol Incorporation for Adduct Formation

The incorporation of thiol groups into organic molecules is a significant strategy in medicinal chemistry and chemical biology. Thiol-containing compounds, such as the amino acid cysteine, play crucial roles in various biological processes. nih.gov Thiol dioxygenases (TDOs) are a class of enzymes that catalyze the oxidation of thiol substrates to their corresponding sulfinic acids, a key step in the catabolism of thiol-containing molecules. nih.gov

The synthesis of indole derivatives with specific functionalities is an active area of research. openmedicinalchemistryjournal.com While direct studies on the incorporation of a thiol group into this compound are not extensively documented in the provided results, the synthesis of various substituted indoles suggests that such modifications are feasible. openmedicinalchemistryjournal.com The reactivity of the indole core and the existing amino and carboxylic acid groups could be exploited to introduce a thiol moiety, potentially leading to novel compounds with interesting biological activities.

The resulting thiol-containing indole derivative could then participate in adduct formation through various chemical reactions, such as disulfide bond formation or reaction with electrophiles. This could be useful for creating bioconjugates or probing interactions with biological targets.

Hydantoin-Substituted Indole Derivatives

Hydantoin (B18101) and its derivatives are a well-known class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.gov The fusion of an indole ring with a hydantoin moiety can lead to hybrid molecules with potentially enhanced or novel pharmacological properties. mdpi.comnih.gov

A common method for creating such hybrids is through an amidoalkylation one-pot reaction, which allows for the direct C-C bond linkage between the indole and hydantoin scaffolds. nih.govmdpi.com This synthetic approach has been utilized to prepare a series of (2-oxoimidazolidinyl-5)-indoles. mdpi.com The structure of these indole-imidazolidine-2-one hybrids is typically confirmed using spectroscopic techniques like 1H NMR. mdpi.com

For example, the reaction of indole derivatives with a hydantoin precursor under Lewis acid catalysis can yield the desired hybrid compounds. nih.gov The synthesis of these molecules is driven by the interest in their potential biological applications, which can range from anti-inflammatory to growth-regulating activities. nih.govnih.gov

Table 1: Synthesis of Hydantoin-Substituted Indole Derivatives

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Indole | 1-phenylimidazolidin-2-one | 3-(2-oxoimidazolidine-5-yl)indole | Amidoalkylation | nih.govmdpi.com |

| α-amino methyl ester hydrochlorides | Carbamates | 3-substituted or 3,5-disubstituted hydantoins | Cyclization | organic-chemistry.org |

| Indole | Chloroform and base | Indole-3-carbaldehyde | Reimer-Tiemann reaction | youtube.com |

Naturally Occurring and Metabolite Analogues

The indole nucleus is a common structural motif found in a vast number of naturally occurring compounds and their metabolites. openmedicinalchemistryjournal.com These compounds exhibit a wide range of biological activities.

One example of a metabolite is 6-(oxalyl-amino)-1H-indole-5-carboxylic acid. nih.govuni.lu This compound is classified as an indolecarboxylic acid, containing a carboxylic acid group attached to the indole ring. drugbank.com Its synthesis generally involves multi-step reactions starting from simpler indole precursors. ontosight.ai

In the context of melanin (B1238610) biosynthesis, several indole derivatives have been identified as normal constituents of human urine. For instance, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI-2-C) is a stable methylated metabolite of 5,6-dihydroxyindole-2-carboxylic acid, an immediate precursor of eumelanin. medicaljournalssweden.se The presence of such metabolites provides insights into metabolic pathways. medicaljournalssweden.se Furthermore, studies on the metabolism of certain drugs have led to the identification of hydroxylated indole derivatives, such as the 5-cyano-6-hydroxy-1H-indole derivative, which is a major metabolite of the antidepressant vilazodone. nih.govdocumentsdelivered.com

Table 2: Examples of Naturally Occurring and Metabolite Analogues

| Compound Name | Class | Source/Context | Reference |

| 6-(oxalyl-amino)-1H-indole-5-carboxylic acid | Indolecarboxylic acid | Synthetic/Metabolite | nih.govdrugbank.com |

| 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI-2-C) | Indole derivative | Human urine metabolite | medicaljournalssweden.se |

| 5-cyano-6-hydroxy-1H-indole derivative | Indole derivative | Metabolite of vilazodone | nih.govdocumentsdelivered.com |

| Indole-5,6-quinone | Indolequinone | Found in oxidative browning of fruits | wikipedia.org |

Advanced Characterization and Analytical Methodologies for 6 Amino 1h Indole 5 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information regarding the molecular structure, connectivity, and the chemical environment of atoms within a molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The ¹H NMR spectrum of 6-Amino-1H-indole-5-carboxylic acid would display distinct signals for each unique proton. The protons on the aromatic ring (at positions 2, 3, 4, and 7), the indole (B1671886) N-H proton, the amino (NH₂) protons, and the carboxylic acid (COOH) proton all resonate at characteristic chemical shifts. The acidic proton of the carboxylic acid is notably deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org The indole N-H proton also appears downfield, while aromatic protons resonate in the 6.5-8.0 ppm range. The amino group protons would likely appear as a broad signal, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 165-185 ppm range. libretexts.org The carbons of the indole ring resonate in the aromatic region (approx. 100-140 ppm). The presence of the electron-donating amino group at C-6 and the electron-withdrawing carboxylic acid group at C-5 significantly influences the chemical shifts of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on reference data for similar structures and substituent effects.

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | N-H | ~11.0 - 12.0 | broad singlet |

| 2 | C-H | ~7.0 - 7.5 | triplet |

| 3 | C-H | ~6.4 - 6.8 | triplet |

| 4 | C-H | ~7.5 - 7.8 | singlet |

| 5 | -COOH | ~11.0 - 13.0 | broad singlet |

| 6 | -NH₂ | ~4.0 - 5.0 | broad singlet |

| 7 | C-H | ~6.8 - 7.2 | singlet |

| 2 | C | ~125 | - |

| 3 | C | ~102 | - |

| 3a | C | ~128 | - |

| 4 | C | ~122 | - |

| 5 | C | ~115 | - |

| 6 | C | ~145 | - |

| 7 | C | ~110 | - |

| 7a | C | ~135 | - |

| -COOH | C | ~170 | - |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would confirm the coupling between the protons at the C-2 and C-3 positions of the indole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique would be used to definitively assign each proton signal (e.g., H-2, H-3, H-4, H-7) to its corresponding carbon atom (C-2, C-3, C-4, C-7). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals couplings between protons and carbons over two or three bonds. youtube.com This is exceptionally useful for connecting different parts of the molecule. For the target compound, HMBC would show correlations from the indole N-H proton to carbons C-2, C-3, C-3a, and C-7a, and from the aromatic protons H-4 and H-7 to the carbonyl carbon of the carboxylic acid, confirming the substitution pattern of the indole core. researchgate.net

Dynamic NMR (DNMR) is employed to study molecular processes that occur at a rate comparable to the NMR timescale, such as conformational changes or rotations around single bonds. For derivatives of this compound, DNMR could potentially be used to investigate restricted rotation around the C-N bond of a substituted amino group or the C-C bond between the indole ring and the carboxylic acid group. Such studies provide insight into the molecule's flexibility and the energy barriers between different conformations.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov

Table 2: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Monoisotopic Mass | 176.0586 g/mol |

| Predicted [M+H]⁺ | 177.0664 |

| Predicted [M+Na]⁺ | 199.0483 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. The O-H stretch of the carboxylic acid group appears as a very broad band, typically in the 2500-3300 cm⁻¹ region. libretexts.org The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp absorption around 1700-1730 cm⁻¹. quimicaorganica.org The N-H bonds give rise to distinct signals: the indole N-H stretch is a sharp to medium band around 3350 cm⁻¹, while the amino group (NH₂) will show two bands in the 3300-3500 cm⁻¹ region for asymmetric and symmetric stretching. researchgate.netmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Amine | N-H stretch (asymmetric & symmetric) | 3300-3500 | Medium (two bands) |

| Indole | N-H stretch | ~3350 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium |

| Amine | C-N stretch | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. For instance, studies on indole-3-carboxylic acid have shown a distinct UV spectrum with a local maximum at 278 nm. In another example, a spiropyran derivative containing a 5-carboxy indole moiety displays an absorption maximum at approximately 300 nm. The position of the amino and carboxylic acid groups on the indole ring, as in this compound, is expected to influence the electronic environment and thus the specific wavelengths of maximum absorption (λmax). The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-5-carboxylic acid.

Table 1: UV-Vis Absorption Data for Related Indole Carboxylic Acid Derivatives

| Compound | λmax (nm) | Solvent |

| Indole-3-carboxylic acid | 278 | Not Specified |

| 5-Carboxy indole-based spiropyran | ~300 | Acetonitrile (B52724) |

This table is populated with data from related compounds to provide a comparative context due to the absence of specific data for this compound in the reviewed literature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purification of this compound. The method's high resolution and sensitivity allow for the separation of the target compound from starting materials, byproducts, and other impurities. Given the polar nature of the amino and carboxylic acid functional groups, reversed-phase HPLC (RP-HPLC) is a suitable approach.

While specific HPLC methods for this compound are not detailed in the available literature, general methods for aminocarboxylic acids and indole derivatives can be adapted. A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention.

Table 2: General HPLC Conditions for the Analysis of Related Compounds

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) |

| Detection | UV-Vis (at λmax) or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

This table provides a general framework for developing an HPLC method for this compound based on methods for similar compounds.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. As with HPLC, the choice of the stationary and mobile phases is crucial for achieving good separation.

For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used. The mobile phase, or eluent, is a mixture of solvents with varying polarities. A common solvent system for the separation of amino acids and other polar aromatic compounds is a mixture of n-butanol, acetic acid, and water. The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: Representative TLC System for Aromatic Amino Acids

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin spray reagent |

This table presents a common TLC system used for compounds with similar functional groups, which can be optimized for this compound.

Purification Methodologies (e.g., recrystallization, column chromatography)

Following synthesis, this compound typically requires purification to remove impurities. Recrystallization and column chromatography are standard techniques for this purpose.

Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For a polar molecule like this compound, polar solvents such as water, ethanol (B145695), or mixtures thereof are likely candidates for recrystallization.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a column packed with silica gel or alumina can be used. The crude mixture is loaded onto the top of the column, and an eluent (a solvent or mixture of solvents) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Table 4: General Purification Parameters

| Technique | Stationary Phase | Potential Solvents/Eluents |

| Recrystallization | Not applicable | Water, Ethanol, Methanol, or mixtures |

| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |

This table outlines general approaches to the purification of this compound based on the purification of similar compounds.

Solid-State Characterization

The characterization of the solid-state structure of this compound is essential for understanding its physical properties and crystalline packing.

X-ray Crystallography for Absolute Structure Determination

While a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structure of a closely related derivative, 6-(oxalyl-amino)-1H-indole-5-carboxylic acid , is available in the Protein Data Bank (PDB entry: 1C83). uni.lu The analysis of this structure provides valuable insights into the potential solid-state conformation and hydrogen bonding patterns of the parent compound. In the crystal structure of the derivative, the indole ring is essentially planar, and the carboxylic acid and oxalyl-amino groups participate in a network of intermolecular hydrogen bonds, which dictates the crystal packing. It is reasonable to infer that the amino and carboxylic acid groups of this compound would also be involved in extensive hydrogen bonding in the solid state.

Table 5: Crystallographic Data for a Derivative: 6-(oxalyl-amino)-1H-indole-5-carboxylic acid (PDB: 1C83)

| Parameter | Value |

| Crystal System | Not specified in the immediate data |

| Space Group | Not specified in the immediate data |

| Unit Cell Dimensions | Not specified in the immediate data |

| Key Interactions | Hydrogen bonding involving the carboxylate and amide groups |

This table provides information on a closely related derivative to infer the likely structural characteristics of this compound in the solid state. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical and molecular formula of a newly synthesized compound. By precisely quantifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens), this method provides a direct assessment of a sample's elemental composition and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical structure. A close correlation, typically within ±0.4%, is considered a strong confirmation of the compound's identity and purity.

For this compound, the molecular formula is C₉H₈N₂O₂. The theoretical elemental composition is calculated based on its atomic constituents and molecular weight (176.17 g/mol ). These theoretical values serve as the benchmark against which experimentally obtained data from elemental analyzers are compared.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 61.36 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.91 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.16 |

| Total | 176.175 | 100.00 |

In modern research, high-resolution mass spectrometry (HRMS) is often used alongside or in place of traditional combustion analysis for compositional verification. HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This high precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the exact same mass.

Research on complex indole derivatives illustrates the application of these advanced methods. For instance, in the synthesis of novel spiro[indole-3,4′-pyridine] derivatives, scientists rely on techniques like HRMS to confirm the structure of complex products. mdpi.com In one example, the composition of a triethylammonium (B8662869) thiolate salt of a spiro-indole derivative was verified by comparing the calculated mass for the protonated molecule with the experimentally found mass. mdpi.com

The findings for this derivative are detailed in the table below, showcasing the precision of modern compositional analysis. mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Difference (ppm) |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-5-methyl-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate derivative | C₂₁H₂₉N₆O₂S | 429.2073 | 429.2069 | 0.86 |

The minuscule difference of 0.86 parts per million (ppm) between the calculated and found mass provides very strong evidence for the proposed chemical formula, thereby verifying the composition of the synthesized derivative. mdpi.com This level of accuracy is crucial for confirming the successful synthesis of novel and complex molecules derived from parent structures like this compound.

Theoretical and Computational Studies of Aminoindole Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution and predict a range of molecular properties. For a molecule like 6-Amino-1H-indole-5-carboxylic acid, these calculations can elucidate its geometry, stability, and reactivity.

Research on related molecules such as indole (B1671886), 5-aminoindole, and other indole carboxylic acid derivatives provides a framework for the type of information that can be obtained. researchgate.netmdpi.com DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide optimized geometries and vibrational frequencies that align well with experimental data for similar compounds. researchgate.net

Key electronic properties that are typically calculated include:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's electronic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. nih.gov These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic oxygen atoms and the amino nitrogen, indicating sites prone to electrophilic attack, while positive potential (blue) would be expected around the hydrogen atoms.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with its functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the vibrations of the indole ring.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| MEP Minimum | -65 kcal/mol | Indicates the most likely site for electrophilic attack (e.g., carbonyl oxygen). |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org Given that the indole scaffold is a common feature in many kinase inhibitors, it is plausible to investigate the potential of this compound and its derivatives as inhibitors of such enzymes. nih.govmdpi.comnih.gov

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and its energy is minimized.

Docking Simulation: A docking program (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the protein's binding site.

Analysis of Results: The resulting poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The binding mode of the top-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein. nih.govnih.gov

For instance, in docking studies of indole derivatives with protein kinases like EGFR or SRC, the indole ring often acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase. nih.govnih.gov The amino and carboxylic acid groups of this compound would be expected to form specific hydrogen bonds and electrostatic interactions with the receptor, potentially enhancing binding affinity and selectivity.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy suggests potential inhibitory activity. |

| Hydrogen Bonds | Met793 (backbone), Lys745 (side chain) | Specific interactions that stabilize the ligand in the binding pocket. semanticscholar.org |

| Hydrophobic Interactions | Leu718, Val726, Ala743 | Interactions involving the indole ring, contributing to binding. |

| Key Interacting Groups | Amino group, Carboxylic acid, Indole N-H | Functional groups on the ligand responsible for key interactions. |

Conformational Analysis using Computational Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the carboxylic acid group in this compound, this analysis is crucial. Computational methods like molecular dynamics (MD) simulations and systematic conformational searches using molecular mechanics or quantum mechanics are employed. nih.govresearchgate.net

Conformational energy calculations can generate a potential energy surface, highlighting the low-energy conformers. nih.gov The results are often presented as a table of conformers with their relative energies and key dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C(O)-O) | Notes |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | ~180° | Stabilized by an intramolecular H-bond between the amino H and carbonyl O. |

| 2 | 1.25 | ~0° | A higher energy planar conformer. |

| 3 | 2.50 | ~90° | Non-planar orientation of the carboxylic acid group. |

Reaction Mechanism Prediction and Simulation

Computational chemistry provides powerful tools to predict and simulate chemical reaction mechanisms. arxiv.org For this compound, several reactions could be investigated, including intermolecular amide bond formation or intramolecular cyclization. Theoretical studies can map out the entire reaction pathway, identifying transition states (TS) and intermediates. copernicus.org

By calculating the activation energies (the energy barrier that must be overcome for the reaction to occur), chemists can predict the feasibility and rate of a reaction under different conditions. For example, the mechanism of amide formation between the amino group of one molecule and the carboxylic acid of another could be simulated. youtube.comyoutube.com This would involve locating the transition state for the nucleophilic attack of the nitrogen atom on the carbonyl carbon and the subsequent dehydration step. Such studies are critical in synthetic chemistry for optimizing reaction conditions.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (2 molecules) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +25.0 |

| 3 | Tetrahedral Intermediate | +5.5 |

| 4 | Transition State 2 (Dehydration) | +30.2 |

| 5 | Products (Dimer + H₂O) | -10.8 |

Design of Novel Derivatives through In Silico Approaches

The this compound scaffold can serve as a starting point for the in silico design of novel, more potent, and selective bioactive molecules. mdpi.com This is a cornerstone of modern drug discovery. frontiersin.org

Common in silico design strategies include:

Structure-Activity Relationship (SAR) and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By analyzing the SAR of known indole-based inhibitors, one can predict which modifications to the this compound scaffold (e.g., adding substituents to the indole nitrogen, the benzene (B151609) ring, or the amino group) would enhance activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from a set of active molecules or from the ligand-receptor complex and then used to screen virtual libraries for new compounds that match the model.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target using molecular docking. This allows for the rapid identification of promising hit compounds from which new derivatives of the parent scaffold can be designed. nih.gov

For example, using this compound as a core, a library of virtual derivatives could be created by adding various chemical groups. These could then be docked into the active site of a target like a cyclin-dependent kinase (CDK) to predict their binding affinities and guide the synthesis of the most promising candidates. nih.gov

| Derivative Modification | Rationale | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N1-methylation | Explore impact on hinge binding and solubility. | -8.7 |

| Amide formation with pyridine | Introduce additional H-bond acceptors to interact with the solvent-exposed region. nih.gov | -9.2 |

| Addition of a 3-fluorophenyl group | Occupy a back hydrophobic pocket of the kinase. nih.gov | -9.5 |

| Replacement of -COOH with a bioisostere (e.g., tetrazole) | Improve metabolic stability and binding interactions. | -8.9 |

Theoretical Studies in Material Science Applications

The application of theoretical studies is not limited to biology and medicine. The electronic and photophysical properties of aromatic and heterocyclic compounds make them interesting candidates for applications in material science, particularly in organic electronics. rsc.org

Theoretical calculations can predict properties relevant to material science, such as:

Ionization Potential and Electron Affinity: These relate to the energy levels of the material and its ability to transport charge carriers (holes and electrons).

Reorganization Energy: This parameter is crucial for predicting charge mobility in organic semiconductors. A lower reorganization energy is desirable for efficient charge transport.

Excitation Energies and Oscillator Strengths: These properties, often calculated using Time-Dependent DFT (TD-DFT), predict the UV-Visible absorption spectrum of the molecule and its potential for use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The conjugated π-system of the indole ring in this compound, along with its electron-donating amino group and electron-withdrawing carboxylic acid group, suggests it could possess interesting electronic properties. Theoretical studies could explore how these properties might be tuned through derivatization to design novel materials for electronic devices.

| Property | Predicted Value | Potential Application |

|---|---|---|

| Ionization Potential | 6.0 eV | Hole-transport layer in OLEDs. |

| Electron Affinity | 1.0 eV | Electron-transport layer in OLEDs. |

| Hole Reorganization Energy | 0.25 eV | Organic semiconductor in thin-film transistors. |

| First Singlet Excitation Energy (S1) | 3.8 eV | Host material for blue phosphorescent emitters in OLEDs. |

Biological Activity Research and Mechanistic Investigations Non Clinical Focus

Enzyme and Receptor Modulation Studies

Derivatives of the indole (B1671886) carboxylic acid framework have been shown to modulate the activity of several crucial enzymes and receptors, highlighting the versatility of this chemical structure in designing targeted molecular probes and potential therapeutic agents.

Kinase Inhibition Mechanisms

The indole ring system is a core component of many compounds designed to target protein kinases, which are critical regulators of cellular processes. nih.gov Research into indole-6-carboxylate and indole-2-carboxylic acid derivatives has identified them as promising inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), both of which are implicated in cancer progression. nih.govnih.gov

Studies on newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives of methyl indole-6-carboxylate have identified compounds with potent cytotoxic effects against cancer cell lines. nih.gov Mechanistic investigations revealed that these molecules could arrest the cell cycle in the G2/M phase and trigger apoptosis. Molecular docking studies supported these findings, showing that the derivatives could fit into the ATP-binding sites of EGFR and VEGFR-2, key for their inhibitory action. nih.gov Similarly, a series of 5-bromoindole-2-carboxylic acid derivatives demonstrated potent, cancer-specific inhibition of cell proliferation by targeting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development. nih.govmdpi.com The class of drugs known as integrase strand transfer inhibitors (INSTIs) has become a cornerstone of antiretroviral therapy. nih.govnih.gov Research has successfully identified indole-2-carboxylic acid as a promising scaffold for novel INSTIs. nih.govrsc.org

Mechanism studies and molecular modeling have shown that the indole-2-carboxylic acid core can effectively chelate the two magnesium ions (Mg²⁺) within the integrase's active site. nih.govmdpi.com This interaction is crucial for inhibiting the strand transfer step of viral DNA integration. mdpi.comnih.gov Further structural optimization, such as adding a long branch to the C3 position or a halogenated benzene (B151609) ring at the C6 position of the indole core, has been shown to markedly enhance inhibitory potency, with some derivatives achieving IC₅₀ values in the low micromolar to nanomolar range. nih.govmdpi.comrsc.org These modifications improve interactions with a hydrophobic cavity near the enzyme's active site and with the viral DNA, demonstrating that indole-2-carboxylic acid is a viable scaffold for developing new and potent integrase inhibitors. mdpi.comrsc.org

Adenosine (B11128) Receptor Interactions (Context from Xanthine (B1682287) Derivatives)

Adenosine receptors (ARs) are G-protein-coupled receptors involved in numerous physiological processes, and their modulation is a target for various therapeutic areas. nih.govacs.org While xanthines like caffeine (B1668208) are well-known antagonists of adenosine receptors, research has also explored other molecular scaffolds, including indole derivatives, for their potential to interact with these targets. acs.org